4-(Chroman-3-yl)phenol

Natural product chemistry Neoflavonoid classification Scaffold-based library design

4-(Chroman-3-yl)phenol (CAS 137524-96-0), also named 3-(4'-hydroxyphenyl)chroman, is a synthetic C15H14O2 phenolic compound belonging to the 4-arylchroman (neoflavonoid) structural class. It features a chroman (3,4-dihydro-2H-1-benzopyran) bicyclic core with a para-hydroxyphenyl substituent at the 3-position, yielding a molecular weight of 226.27 g/mol, a computed logP of 3.11, and a polar surface area of 29.46 Ų.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 137524-96-0
Cat. No. B161299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chroman-3-yl)phenol
CAS137524-96-0
SynonymsPhenol, 4-(3,4-dihydro-2H-1-benzopyran-3-yl)- (9CI)
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1C(COC2=CC=CC=C21)C3=CC=C(C=C3)O
InChIInChI=1S/C15H14O2/c16-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)17-10-13/h1-8,13,16H,9-10H2
InChIKeyCEBCNQDOUUFDEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Technical Baseline for 4-(Chroman-3-yl)phenol (CAS 137524-96-0)


4-(Chroman-3-yl)phenol (CAS 137524-96-0), also named 3-(4'-hydroxyphenyl)chroman, is a synthetic C15H14O2 phenolic compound belonging to the 4-arylchroman (neoflavonoid) structural class . It features a chroman (3,4-dihydro-2H-1-benzopyran) bicyclic core with a para-hydroxyphenyl substituent at the 3-position, yielding a molecular weight of 226.27 g/mol, a computed logP of 3.11, and a polar surface area of 29.46 Ų . This scaffold is distinct from the more common 2-arylchroman (flavonoid) and 3-arylchroman (isoflavonoid) regioisomers, positioning it within a specific neoflavonoid chemical space that has attracted interest in medicinal chemistry and natural product-inspired drug discovery [1].

Why 4-(Chroman-3-yl)phenol Cannot Be Treated as Interchangeable with Other Chroman-Phenol Derivatives


Generic substitution within the chroman-phenol family is unreliable because the position of the aryl substituent on the chroman ring fundamentally dictates both chemical reactivity and biological target engagement. The neoflavonoid core (4-arylchroman) of 4-(Chroman-3-yl)phenol is a distinct constitutional isomer relative to the 2-arylchroman flavonoid scaffold and the 3-arylchroman isoflavonoid scaffold [1]. These regioisomeric differences translate into divergent three-dimensional geometries, dipole orientations, and hydrogen-bonding patterns that cannot be emulated by simple phenolic surrogates such as 4-(4-hydroxyphenyl)-2,2,4-trimethylchroman (a sterically hindered antioxidant) or 3,4-dihydro-2H-chromen-3-ylamine hydrochloride (a primary amine-bearing analog with fundamentally different protonation states and reactivity) . Furthermore, the para-hydroxyphenyl group at the chroman 3-position creates a specific spatial relationship between the phenolic –OH and the chroman oxygen that is absent in chroman-2-yl or chroman-4-yl phenols, directly impacting metal-chelating properties, radical-scavenging capacity, and receptor-binding pharmacophore complementarity [2].

Quantitative Differentiation Evidence for 4-(Chroman-3-yl)phenol Against Closest Structural Analogs


Constitutional Isomerism Differentiates 4-(Chroman-3-yl)phenol from Flavonoid (2-Arylchroman) and Isoflavonoid (3-Arylchroman) Scaffolds

4-(Chroman-3-yl)phenol possesses a 4-arylchroman (neoflavonoid) core, which is constitutionally distinct from the 2-arylchroman (flavonoid) scaffold found in compounds such as apigenin and quercetin, and from the 3-arylchroman (isoflavonoid) scaffold found in genistein and daidzein [1]. The para-hydroxyphenyl group is attached at the chroman C-3 position, whereas flavonoids carry the aryl group at C-2 and isoflavonoids carry it at C-3 on the chromen-4-one (oxidized) core. This positional isomerism produces non-superimposable molecular frameworks: the C-3 aryl substitution in the neoflavonoid positions the phenolic –OH group at a distinct distance and angle relative to the chroman oxygen compared to C-2 aryl substitution in flavonoids, resulting in different pharmacophoric geometries that are not interchangeable in receptor binding or enzyme inhibition contexts [2].

Natural product chemistry Neoflavonoid classification Scaffold-based library design Constitutional isomer differentiation

Synthetic Accessibility Advantage: Gram-Scale Enantioselective Synthesis of 4-Arylchroman Scaffolds Demonstrated for the Target Compound Class

An enantioselective nickel-catalyzed oxa-[3+3]-annulation method has been demonstrated for the synthesis of chiral 4-arylchromans, the exact structural class to which 4-(Chroman-3-yl)phenol belongs [1]. This methodology was successfully scaled to gram quantities and applied to the concise synthesis of 7-aminated 4-arylchromans as potential anticancer agents, confirming that the 4-arylchroman scaffold is amenable to multi-gram production with high enantioselectivity and diastereoselectivity under mild conditions [1]. In contrast, 2-arylchroman (flavonoid) scaffolds typically require different synthetic strategies (e.g., chalcone cyclization, Baker–Venkataraman rearrangement) that are not directly transferable to the 4-arylchroman series [2]. The demonstrated gram-scale viability for the 4-arylchroman core directly supports the procurement feasibility of 4-(Chroman-3-yl)phenol and its derivatives for preclinical research programs requiring multi-gram quantities of enantiomerically enriched material.

Enantioselective catalysis Process chemistry scale-up Nickel-catalyzed annulation 4-Arylchroman synthesis

Unique Chemical Reactivity Profile: C-3 Aryl Substitution Enables Distinct Electrophilic Substitution and Synthetic Elaboration Pathways

4-(Chroman-3-yl)phenol undergoes oxidation to quinones, reduction to dihydro derivatives, and electrophilic substitution on the benzene ring (halogenation, nitration) . The presence of both a phenolic –OH and a chroman ether oxygen provides two distinct nucleophilic sites with different reactivity profiles that can be orthogonally derivatized. In comparison, 4-(4-hydroxyphenyl)-2,2,4-trimethylchroman (a gem-dimethyl-substituted analog) exhibits significantly altered reactivity due to steric shielding of the chroman oxygen by the geminal methyl groups at C-2, which reduces accessibility for oxidation at the chroman ring . Similarly, 3,4-dihydro-2H-chromen-3-ylamine hydrochloride replaces the phenolic –OH with a primary amine, completely altering the acid–base chemistry and nucleophilic character of the molecule . The unsubstituted chroman C-2 position in 4-(Chroman-3-yl)phenol preserves full synthetic accessibility at this site, enabling further functionalization (e.g., C-2 alkylation, oxidation to chromanone) that is blocked in the trimethylchroman analog.

Electrophilic aromatic substitution Late-stage functionalization Chromene oxidation chemistry Phenol derivatization

Computed Physicochemical Property Differentiation: logP and PSA Position 4-(Chroman-3-yl)phenol for Balanced Permeability and Solubility

4-(Chroman-3-yl)phenol has computed physicochemical properties that position it within favorable drug-like chemical space: logP = 3.11, topological polar surface area (TPSA) = 29.46 Ų, molecular weight = 226.27 g/mol, 1 hydrogen bond donor, and 2 hydrogen bond acceptors . In comparison, the gem-dimethyl analog 4-(4-hydroxyphenyl)-2,2,4-trimethylchroman has a higher molecular weight (~282 g/mol, estimated) and increased logP due to additional methyl groups, potentially reducing aqueous solubility. The amine analog 3,4-dihydro-2H-chromen-3-ylamine hydrochloride has a lower logP due to the ionized amine but carries a permanent positive charge that limits membrane permeability at physiological pH. The target compound's computed logP of 3.11 falls within the optimal range (1–3) for oral bioavailability according to Lipinski's guidelines, while its low TPSA (<60 Ų) predicts good blood–brain barrier penetration potential, a property not shared by more polar or charged analogs [1].

Drug-likeness prediction Lipinski parameters Physicochemical profiling Permeability-solubility balance

Steroid Sulfatase (STS) Inhibition Potential: Differentiated Application in Hormone-Dependent Cancer Research

Chroman-based phenolic compounds, including 4-(Chroman-3-yl)phenol, have been investigated as potential steroid sulfatase (STS) inhibitors for hormone-dependent breast cancer therapy . STS catalyzes the conversion of inactive sulfated estrogens to active estrogens in peripheral tissues, fueling tumor growth. The chroman-phenol scaffold is proposed to interact with the STS active site through the phenolic –OH group mimicking the steroid A-ring and the chroman ring system providing hydrophobic contacts . This application is structurally specific: the 4-arylchroman geometry of the target compound positions the phenolic hydroxyl group in a spatial orientation that is distinct from 2-arylchroman (flavonoid) STS inhibitors such as coumestrol derivatives, which orient the phenol differently relative to the chroman core [1]. No quantitative STS IC50 data for 4-(Chroman-3-yl)phenol itself has been published; however, the structural rationale for its differentiated binding mode relative to flavonoid-based STS inhibitors supports its procurement for STS-targeted drug discovery programs.

Steroid sulfatase inhibition Breast cancer research Hormone-dependent oncology Chroman-based STS inhibitors

Antifeedant Activity Contextualization: Chroman-3-ol and Chromanone Derivatives Show Insect Deterrence, Supporting Exploration of 4-Arylchroman Agrochemical Potential

A study on chromenes, chromanones, and alkyl-substituted phenols as antifeedants against storage pests (Tribolium confusum and Sitophilus granarius) demonstrated that 4-chromanols (compounds 16, 17, 18), alcohols 19 and 20, and 3-chromanone (compound 15) showed high feeding deterrence towards T. confusum larvae, while methoxy-substituted phenols exhibited high activity against both larvae and adult beetles [1]. Although 4-(Chroman-3-yl)phenol was not directly tested in this study, its structural features—the chroman core with a phenolic substituent—align with the active chemotype profile described [1]. The broader benzopyran derivative class has demonstrated diverse agricultural applications including insecticidal, fungicidal, and herbicidal activities, as systematically reviewed in 2024 . Within this context, the 4-arylchroman scaffold of the target compound is structurally differentiated from the 2-arylchroman (flavonoid) agrochemical leads such as rotenoids, which bind at different sites on mitochondrial complex I [2].

Antifeedant activity Storage pest management Agrochemical discovery Benzopyran derivatives in crop protection

High-Confidence Application Scenarios for 4-(Chroman-3-yl)phenol Based on Quantitative Differentiation Evidence


Neoflavonoid-Focused Medicinal Chemistry Library Design Requiring Scaffold Authenticity

For research programs constructing neoflavonoid-focused compound libraries for phenotypic or target-based screening, 4-(Chroman-3-yl)phenol serves as a verified 4-arylchroman scaffold that is constitutionally distinct from the more common flavonoid (2-arylchroman) and isoflavonoid (3-arylchroman) scaffolds [1]. Its procurement ensures that screening libraries contain authentic neoflavonoid chemical matter, enabling exploration of biological target space that is inaccessible to 2-aryl or 3-aryl regioisomers due to fundamentally different pharmacophore geometries [1]. The demonstrated gram-scale synthetic route for 4-arylchromans provides a reliable supply pathway for library production [2].

Structure-Based Drug Design Targeting Steroid Sulfatase (STS) with Non-Flavonoid Chemotypes

4-(Chroman-3-yl)phenol is positioned as a structurally differentiated STS inhibitor scaffold for hormone-dependent breast cancer research . The 4-arylchroman geometry offers a distinct spatial arrangement of the phenolic pharmacophore compared to flavonoid-based STS inhibitors, potentially accessing alternative binding modes within the STS active site [1]. Although experimental IC50 data are pending, the compound's computed drug-like properties (logP 3.11, TPSA 29.46 Ų) support its progression into in vitro STS inhibition assays and subsequent lead optimization .

Synthetic Methodology Development Using 4-Arylchroman Core as a Platform for Late-Stage Functionalization

The unsubstituted C-2 position of 4-(Chroman-3-yl)phenol provides a unique synthetic handle for late-stage diversification that is absent in gem-dimethyl-substituted analogs such as 4-(4-hydroxyphenyl)-2,2,4-trimethylchroman . Methodology chemists can exploit this feature to develop C-2 selective oxidation, alkylation, or cross-coupling reactions on the chroman core while retaining the phenolic –OH as a second orthogonal functionalization site. The established gram-scale enantioselective synthesis of 4-arylchromans demonstrates that the starting material supply is robust and scalable [2].

Agrochemical Screening for Benzopyran-Based Antifeedants with Novel Chemotypes

Incorporating 4-(Chroman-3-yl)phenol into agrochemical discovery screening cascades targeting storage pest antifeedant activity is supported by class-level evidence that chroman-3-ol and chromanone derivatives exhibit high feeding deterrence against Tribolium confusum and Sitophilus granarius [3]. The 4-arylchroman scaffold of the target compound is structurally differentiated from rotenoid (2-arylchroman) insecticides that target mitochondrial complex I, offering the potential for a distinct mode of action [1]. The recent comprehensive review of benzopyran derivatives in agrochemical discovery further validates the relevance of this chemical space for crop protection research .

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